molecular formula C24H24N2O6 B11634677 N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide CAS No. 321531-59-3

N,N'-Bis-(2,5-dimethoxy-phenyl)-isophthalamide

Cat. No.: B11634677
CAS No.: 321531-59-3
M. Wt: 436.5 g/mol
InChI Key: YVPWRKZEWVLEHJ-UHFFFAOYSA-N
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Description

N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is an organic compound characterized by the presence of two 2,5-dimethoxyphenyl groups attached to an isophthalamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide typically involves the reaction of isophthaloyl chloride with 2,5-dimethoxyaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

While specific industrial production methods for N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide groups can be reduced to amines under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is not fully understood. its biological activity is thought to be related to its ability to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Bis-(4-chloro-2,5-dimethoxy-phenyl)-terephthalamide
  • N,N’-Bis-(3,4-dichloro-phenyl)-terephthalamide
  • N,N’-Bis-(2,4-dimethyl-phenyl)-terephthalamide

Uniqueness

N,N’-Bis-(2,5-dimethoxy-phenyl)-isophthalamide is unique due to the presence of two 2,5-dimethoxyphenyl groups, which confer specific electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development in various scientific fields.

Properties

CAS No.

321531-59-3

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

1-N,3-N-bis(2,5-dimethoxyphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H24N2O6/c1-29-17-8-10-21(31-3)19(13-17)25-23(27)15-6-5-7-16(12-15)24(28)26-20-14-18(30-2)9-11-22(20)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

YVPWRKZEWVLEHJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

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